molecular formula C10H7NO5 B14403722 5-Methoxy-3-nitro-2H-1-benzopyran-2-one CAS No. 88184-86-5

5-Methoxy-3-nitro-2H-1-benzopyran-2-one

Cat. No.: B14403722
CAS No.: 88184-86-5
M. Wt: 221.17 g/mol
InChI Key: XQDBMOLTPZGPFT-UHFFFAOYSA-N
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Description

5-Methoxy-3-nitro-2H-1-benzopyran-2-one is a derivative of benzopyran, a class of organic compounds known for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one typically involves the nitration of 5-methoxy-2H-1-benzopyran-2-one. This can be achieved through the reaction of 5-methoxy-2H-1-benzopyran-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Strong nucleophiles such as sodium methoxide in methanol.

Major Products:

    Reduction: 5-Methoxy-3-amino-2H-1-benzopyran-2-one.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-3-nitro-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of photochromic materials and dyes.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

    Coumarin (2H-1-benzopyran-2-one): Lacks the methoxy and nitro groups, making it less reactive in certain chemical reactions.

    7-Methoxy-2H-1-benzopyran-2-one: Similar structure but lacks the nitro group, affecting its chemical and biological properties.

    3-Nitro-2H-1-benzopyran-2-one: Lacks the methoxy group, influencing its solubility and reactivity.

Uniqueness: 5-Methoxy-3-nitro-2H-1-benzopyran-2-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88184-86-5

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

5-methoxy-3-nitrochromen-2-one

InChI

InChI=1S/C10H7NO5/c1-15-8-3-2-4-9-6(8)5-7(11(13)14)10(12)16-9/h2-5H,1H3

InChI Key

XQDBMOLTPZGPFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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